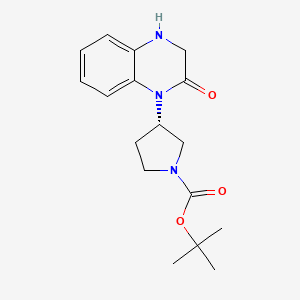

tert-butyl (3S)-3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (3S)-3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)pyrrolidine-1-carboxylate is a sophisticated organic compound. It represents an intriguing structure combining the features of a pyrrolidine moiety, a tetrahydroquinoxaline, and a tert-butyl ester group. The compound finds itself at the intersection of organic synthesis, pharmaceutical research, and chemical biology, making it a valuable candidate for extensive research and applications.

Synthetic Routes and Reaction Conditions:

Route 1: A common method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of acetic anhydride, followed by cyclization to yield the tetrahydroquinoxaline core. Subsequent introduction of the pyrrolidine ring through amination and esterification with tert-butanol provides the final product.

Route 2: Another pathway includes starting with pyrrolidine-1-carboxylic acid, which undergoes N-acylation with tert-butyl chloroformate, followed by coupling with 2-oxo-1,2,3,4-tetrahydroquinoxaline using a peptide coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, large-scale production would optimize the aforementioned routes for yield and purity, possibly integrating continuous flow chemistry to increase efficiency. Process optimization would focus on minimizing by-products and maximizing the robustness of reaction conditions.

Types of Reactions:

Oxidation: The compound could undergo oxidation at the pyrrolidine moiety or the quinoxaline ring, often mediated by strong oxidants like PCC (Pyridinium chlorochromate).

Reduction: Potential reduction of the ketone functional group within the quinoxaline ring using reagents such as NaBH4 (Sodium borohydride).

Substitution: Nucleophilic or electrophilic substitution reactions, particularly on the tetrahydroquinoxaline ring, employing reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: PCC, NaOCl (Sodium hypochlorite)

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

Substitution: Alkyl halides, acyl chlorides, and conditions typically involving organic solvents and mild heating.

Major Products:

Oxidation Products: Oxidized derivatives at specific functional groups.

Reduction Products: Alcohols from the reduction of ketones.

Substitution Products: New carbon-based substituents on the quinoxaline ring.

Chemistry:

Used as an intermediate in the synthesis of complex organic molecules.

Application in developing synthetic methodologies involving pyrrolidines and quinoxalines.

Biology:

Potential use as a molecular probe to study enzyme interactions, given the biological relevance of pyrrolidines and quinoxalines.

Medicine:

Investigated for its pharmaceutical potential in drug design, particularly concerning CNS (central nervous system) disorders due to the psychoactive potential of quinoxaline derivatives.

Industry:

Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

Mechanism: The compound's biological effects are mediated through its interaction with specific molecular targets, possibly involving enzyme inhibition or receptor modulation. The quinoxaline ring is known for binding to protein active sites, altering enzymatic activity or receptor signaling pathways.

Molecular Targets and Pathways:

Interaction with CNS receptors such as GABA or NMDA, akin to other quinoxaline derivatives.

Potential inhibition of enzymes involved in metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison: Compared to other quinoxaline derivatives, this compound's uniqueness lies in the combination of the tert-butyl ester and pyrrolidine moiety. Similar compounds might include:

tert-butyl (3S)-3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl) butyrate

tert-butyl (3S)-3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl) acetate

These variations exhibit differences in their ester substituents, impacting their chemical behavior and biological activity.

This comprehensive analysis covers the significant aspects of the compound "tert-butyl (3S)-3-(2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)pyrrolidine-1-carboxylate," highlighting its synthesis, reactivity, applications, mechanism, and comparisons to similar molecules. Anything else on your mind?

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-oxo-3,4-dihydroquinoxalin-1-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-12(11-19)20-14-7-5-4-6-13(14)18-10-15(20)21/h4-7,12,18H,8-11H2,1-3H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMKGXZNKGGKT-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C(=O)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C(=O)CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.